N-(p-Coumaroyl) Serotonin
Overview
Description
N-Coumaroyl serotonin is a polyphenolic compound isolated from the seeds of safflower (Carthamus tinctorius). It is known for its antioxidative, anti-atherogenic, and anti-inflammatory properties. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of atherosclerosis and other cardiovascular diseases .
Mechanism of Action
Target of Action
N-(p-Coumaroyl) Serotonin, also known as N-Coumaroyl serotonin, primarily targets the PDGF receptor . The PDGF receptor is a tyrosine kinase receptor that plays a crucial role in cell growth, proliferation, and differentiation .
Mode of Action
This compound interacts with its target, the PDGF receptor, by inhibiting the PDGF-induced phosphorylation of the receptor . This interaction results in a decrease in the release of calcium ions (Ca2+) from the sarcoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the PDGF signaling pathway . By inhibiting the phosphorylation of the PDGF receptor, this compound disrupts the normal signaling process, leading to downstream effects such as reduced cell proliferation and growth .
Result of Action
The action of this compound leads to several molecular and cellular effects. It has antioxidative, anti-atherogenic, and anti-inflammatory properties . It can ameliorate atherosclerosis and improve the distensibility of the aortic wall . In addition, it has been shown to inhibit the growth of glioblastoma cells by inducing S-phase arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
N-(p-Coumaroyl) Serotonin interacts with various enzymes and proteins. It has been found to inhibit PDGF-induced phosphorylation of PDGF receptors and the release of Ca2+ from the sarcoplasmic reticulum . This interaction suggests that this compound plays a role in regulating cell signaling pathways.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of glioblastoma cells by triggering S-phase arrest and apoptosis . It also has protective effects against glucose-induced damage in PC12 rat pheochromocytoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the phosphorylation of PDGF receptors, which is a key step in the activation of many cell signaling pathways . It also triggers S-phase arrest and apoptosis in glioblastoma cells, indicating that it can influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been found to inhibit the growth of glioblastoma cells over time .
Transport and Distribution
This compound is transportable from roots, through the phloem, up to the aerial parts of plants . This suggests that it can be distributed within cells and tissues and can interact with various transporters or binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Coumaroyl serotonin can be synthesized through the reaction of serotonin with p-coumaroyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-Coumaroyl serotonin as the primary product .
Industrial Production Methods: High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-Coumaroyl serotonin from safflower seed meal. This method involves the use of a two-phase solvent system composed of chloroform, methanol, and 0.1 M hydrochloric acid in a volume ratio of 1:1:1. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase .
Chemical Reactions Analysis
Types of Reactions: N-Coumaroyl serotonin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: N-Coumaroyl serotonin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Scientific Research Applications
Chemistry: It is used as a model compound for studying the structure-activity relationships of serotonin derivatives.
Biology: N-Coumaroyl serotonin exhibits antioxidative properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: The compound has shown promise in the treatment of atherosclerosis, glioblastoma, and other inflammatory conditions.
Comparison with Similar Compounds
N-Caffeoyl Serotonin: Exhibits similar antioxidative properties but differs in its phenolic acid moiety.
N-Feruloyl Serotonin: Known for its anti-inflammatory and antioxidative effects, with a ferulic acid moiety instead of coumaric acid.
N-Coumaroyl serotonin stands out due to its specific combination of antioxidative, anti-atherogenic, and anti-inflammatory properties, making it a valuable compound for therapeutic applications.
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZPAFGVOWCVMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313118 | |
Record name | N-(p-Coumaroyl)serotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68573-24-0 | |
Record name | N-(p-Coumaroyl)serotonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68573-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(p-Coumaroyl)serotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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